Gramine methiodide

Antibody-Drug Conjugates (ADCs) DNA Alkylation Cancer Chemotherapy

Choose gramine methiodide for ADC payload applications requiring targeted DNA alkylation. This quaternary ammonium salt is derived from gramine; its permanent charge and enhanced reactivity enable cryogenic alkylation at -78°C—kinetics too fast to measure—and efficient synthesis of indole-3-carboxaldehydes via NaNO2/DMF oxidation. Not interchangeable with gramine or other methiodide salts; the structural modification confers unique DNA-crosslinking cytotoxicity essential for antibody-drug conjugates. Request a quote for high-purity batches.

Molecular Formula C12H17IN2
Molecular Weight 316.18 g/mol
CAS No. 5457-31-8
Cat. No. B179260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGramine methiodide
CAS5457-31-8
Synonyms3-(Dimethylaminomethyl) indole iodmethylate
Molecular FormulaC12H17IN2
Molecular Weight316.18 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC1=CNC2=CC=CC=C21.[I-]
InChIInChI=1S/C12H17N2.HI/c1-14(2,3)9-10-8-13-12-7-5-4-6-11(10)12;/h4-8,13H,9H2,1-3H3;1H/q+1;/p-1
InChIKeySTGYYGWMNTXYAJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancecrystalline powder of pale yellow color

Structure & Identifiers


Interactive Chemical Structure Model





Gramine Methiodide (CAS 5457-31-8): A Permanent Quaternary Indole Alkaloid with Verifiable Procurement Differentiation


Gramine methiodide (CAS 5457-31-8), also referred to as Donaxine iodomethylate, is a synthetic quaternary ammonium salt derived from the naturally occurring indole alkaloid gramine [1]. It is structurally defined as (3-indolylmethyl)trimethylammonium iodide, with a molecular formula of C12H17IN2 and a molecular weight of 316.18 g/mol [1]. Gramine methiodide is a potent cytotoxic agent and alkylating agent, with its primary application currently centered in targeted cancer therapy as a payload for antibody-drug conjugates (ADCs) .

The Scientific Case Against Substituting Gramine Methiodide with In-Class Indole Alkaloids or Unspecified Methiodides


Substitution with the parent compound gramine or other in-class indole alkaloids is not scientifically justified. The quaternization of gramine to form gramine methiodide is a critical structural modification that permanently alters the molecule's charge, polarity, and biological mechanism of action. For instance, gramine functions as a competitive antagonist at 5-HT2A receptors with vasorelaxing properties [1], whereas gramine methiodide acts as a DNA-alkylating cytotoxic agent . Similarly, simply substituting with another 'methiodide' salt is unreliable, as the biological activity of quaternary ammonium compounds is highly dependent on the parent amine's structure [2]. Therefore, generic substitution cannot replicate the specific activity profile of gramine methiodide.

Quantitative Comparative Evidence for Gramine Methiodide Against Its Closest Scientific Analogs


DNA Alkylating Activity: Gramine Methiodide as an ADC Payload vs. Parent Gramine

Gramine methiodide is a potent DNA-alkylating agent, a mechanism of action crucial for its use as an antibody-drug conjugate (ADC) payload. This activity is entirely absent in the parent compound, gramine, which acts as a 5-HT2A receptor antagonist [1].

Antibody-Drug Conjugates (ADCs) DNA Alkylation Cancer Chemotherapy

Ultra-Fast Alkylation Kinetics: Gramine Methiodide vs. Typical Alkylating Agents

Gramine methiodide exhibits exceptionally rapid alkylation kinetics, a property that is quantitatively distinct from many standard alkylating agents. Its elimination of trimethylamine and subsequent nucleophilic capture occurs at a rate too fast to measure kinetically, even at -78°C [1].

Chemical Kinetics Synthetic Chemistry Alkylation Reactions

Improved Purity Profile: Pure Gramine Methiodide vs. Historical/Impure Preparations

Historically, the synthesis of gramine methiodide was confounded by the formation of complex mixtures, primarily containing 3,3'-bis-indolylmethyldimethylammonium iodide and tetramethylammonium iodide. The work of Geissman (1952) established a method for preparing pure gramine methiodide for the first time [1], a standard that modern procurement requires.

Synthetic Methodology Alkaloid Chemistry Product Quality Control

Distinctive Chemical Reactivity: Unusual Oxidation to Indole-3-aldehydes

Gramine methiodides undergo an unusual and specific oxidation pathway when treated with NaNO2/DMF, yielding the corresponding indole-3-aldehydes [1]. This reactivity profile is not a general feature of all quaternary ammonium salts and is a unique transformation of this specific structural class.

Organic Synthesis Heterocyclic Chemistry Oxidation Reactions

Synthetic Utility: Gramine Methiodide as a Superior Electrophile

Gramine methiodide is a more potent alkylating agent than its parent gramine and is specifically utilized as a superior electrophile in synthetic chemistry, notably in the synthesis of tryptophan and related compounds [1]. This utility stems directly from its quaternary ammonium structure.

Synthetic Methodology Tryptophan Synthesis Alkylating Agents

Biological Mechanism of Action: Gramine Methiodide as a Cytotoxic vs. Gramine as a Receptor Modulator

The quaternization of gramine to form gramine methiodide results in a profound shift in biological activity. While gramine has been identified as an adiponectin receptor (AdipoR) agonist with IC50 values of 3.2 µM (AdipoR2) and 4.2 µM (AdipoR1) [1], gramine methiodide's biological activity is dominated by its potent, non-receptor-mediated cytotoxic and DNA-alkylating effects .

Pharmacology Receptor Antagonism Cytotoxicity

High-Value Application Scenarios for Gramine Methiodide Supported by Direct Evidence


Antibody-Drug Conjugate (ADC) Payload Development

Gramine methiodide is a potent ADC payload due to its mechanism of action as a DNA-alkylating agent. It is used in targeted cancer therapies where it is conjugated to a monoclonal antibody, delivering the cytotoxic warhead specifically to tumor cells to induce DNA crosslinking and apoptosis .

Ultra-Rapid Alkylations in Low-Temperature Synthetic Chemistry

For synthetic sequences requiring instantaneous alkylation at cryogenic temperatures, gramine methiodide is an ideal reagent. Its elimination of trimethylamine and subsequent nucleophile capture occurs at a rate too fast to measure kinetically, even at -78°C, enabling reactions not feasible with slower alkylating agents .

Synthesis of Tryptophan and Skatyl-Substituted Derivatives

Gramine methiodide serves as a key electrophilic intermediate in the synthesis of the essential amino acid tryptophan and other skatyl-substituted compounds. Its enhanced reactivity compared to gramine allows for more efficient and versatile synthetic routes .

Specific Synthesis of Indole-3-aldehydes via Unusual Oxidation

The compound is uniquely suited for the preparation of indole-3-carboxaldehydes through its unusual oxidation reaction with NaNO2/DMF. This pathway provides a distinct and valuable method for accessing these important heterocyclic building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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